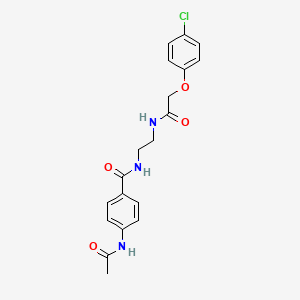

4-acetamido-N-(2-(2-(4-chlorophenoxy)acetamido)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-acetamido-N-(2-(2-(4-chlorophenoxy)acetamido)ethyl)benzamide is a synthetic molecule that appears to be related to a class of compounds with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insight into similar structures and their properties. For instance, the first paper discusses the synthesis and evaluation of antioxidant properties of benzimidazole derivatives with a 4-chlorophenyl moiety, which is structurally related to the chlorophenoxy component of the compound . The second paper describes the synthesis of N-arylamino-4-acetamido-2-ethoxy benzamides, which share the 4-acetamido benzamide core with the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves the reaction of hydrazine with methyl-4-acetamido-2-ethoxy benzoate to obtain an intermediate, which is then condensed with different aromatic acid chlorides to yield N-arylamino-4-acetamido-2-ethoxy benzamides . Although the exact synthesis of this compound is not detailed, it is likely that a similar approach could be used, involving the formation of an intermediate that is further modified with a chlorophenoxy-containing acid chloride.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been confirmed using various spectroscopic techniques such as IR, 1H NMR, Mass spectral studies, and elemental analysis . These techniques would be essential in confirming the structure of the compound , ensuring that the synthesis has proceeded correctly and that the desired product has been obtained.

Chemical Reactions Analysis

The chemical reactions involving the related compounds include their interaction with free radicals, as demonstrated by their ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radicals . This suggests that this compound may also possess similar antioxidant properties, which could be evaluated using similar in vitro assays.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds include their yields, which range from 65 to 80% for the N-arylamino-4-acetamido-2-ethoxy benzamides . Additionally, their biological activities have been screened, with some compounds showing significant effects in antioxidant tests . These properties would be relevant to the compound of interest, as they provide a basis for predicting its behavior in biological systems and its potential efficacy as a therapeutic agent.

Aplicaciones Científicas De Investigación

Molecular Docking and Anti-Inflammatory Activity

4-acetamido-N-(2-(2-(4-chlorophenoxy)acetamido)ethyl)benzamide has been synthesized and characterized, showing significant anti-inflammatory activity. This was confirmed through in silico modeling targeting the cyclooxygenase COX-1 and COX-2 domains. The compound's structure was determined using single crystal X-ray diffraction studies, and its three-dimensional structure was optimized using density functional theory calculations. The vibrational analysis indicated that the optimized structure is not in an excited state, and frontier molecular orbitals analysis helped understand electronic charge transfer within the molecule. Hirshfeld surface and energy framework analyses were conducted to investigate the stability and intermolecular interactions of the compound. Atom in molecule calculations validated the different intramolecular interactions, highlighting its potential as an anti-inflammatory drug (Al-Ostoot et al., 2020).

Antitubercular Scaffold Synthesis

The compound served as a basis for synthesizing a series of derivatives with promising anti-tubercular activity. These derivatives showed significant in vitro activity against Mycobacterium tuberculosis, with IC50 values of less than 1 µg/mL, and were non-cytotoxic against the human cancer cell line HeLa. A molecular docking study with the essential enzyme InhA of Mycobacterium suggested that some derivatives are particularly active, underscoring their potential as anti-tubercular agents. The derivatives also complied with Lipinski’s rule of five, indicating favorable ADMET properties for drug discovery (Nimbalkar et al., 2018).

Synthesis and Characterization of Benzamide Derivatives

Another study focused on synthesizing and characterizing N-aryl amino-4-acetamido-2-ethoxy benzamides. These compounds were obtained by reacting hydrazine with methyl-4-acetamido-2-ethoxy benzoate, followed by condensation with different aromatic acid chloride. The synthesized compounds were screened for antimicrobial activity, showcasing the broad potential of this compound derivatives in developing new antimicrobial agents (Padaliya & Parsania, 2015).

Mecanismo De Acción

The compound “4-acetamido-N-(2-(2-(4-chlorophenoxy)acetamido)ethyl)benzamide” acts as an inhibitor of TMEM206, a protein that conducts chloride ions across plasma and vesicular membranes . It has been found to inhibit TMEM206 mediated currents and does not contribute to acid-induced cell death in colorectal cancer cells .

Propiedades

IUPAC Name |

4-acetamido-N-[2-[[2-(4-chlorophenoxy)acetyl]amino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O4/c1-13(24)23-16-6-2-14(3-7-16)19(26)22-11-10-21-18(25)12-27-17-8-4-15(20)5-9-17/h2-9H,10-12H2,1H3,(H,21,25)(H,22,26)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYASJGJJVJWCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)COC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Iodophenyl)carbonyl]morpholine](/img/structure/B3011963.png)

![3-{[(3-methoxyphenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B3011965.png)

![(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B3011973.png)

carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B3011977.png)

![N-(2-fluorophenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B3011979.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3011982.png)

![2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide](/img/structure/B3011984.png)